
3-Chloro-4-fluorobenzylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is valuable in the field of synthetic chemistry due to its reactivity and versatility.
Métodos De Preparación
3-Chloro-4-fluorobenzylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Chloro-4-fluorobenzyl bromide+Zn→3-Chloro-4-fluorobenzylzinc bromide
Industrial production methods may involve the use of more efficient and scalable techniques, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-Chloro-4-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluorobenzylzinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the benzyl group to the electrophilic partner, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes, which undergo oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
3-Chloro-4-fluorobenzylzinc bromide can be compared with other similar organozinc compounds, such as:
- 3-Chloro-2-fluorobenzylzinc bromide
- 4-Chloro-3-fluorobenzyl bromide
- 3-Chloro-4-fluorobenzyl bromide
These compounds share similar reactivity patterns but differ in their specific substituents and positions on the benzene ring, which can influence their reactivity and applications. The unique combination of chlorine and fluorine substituents in this compound provides distinct electronic and steric properties, making it particularly useful in certain synthetic applications.
Propiedades
Fórmula molecular |
C7H5BrClFZn |
|---|---|
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
bromozinc(1+);2-chloro-1-fluoro-4-methanidylbenzene |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
PZSWGRVWQNQUMK-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=C(C=C1)F)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


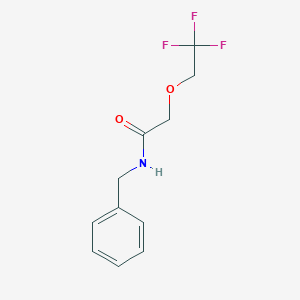
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)

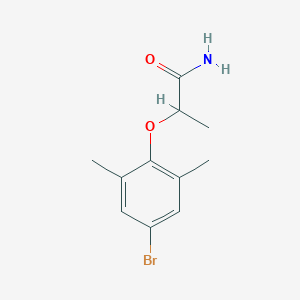
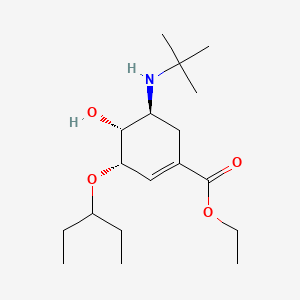
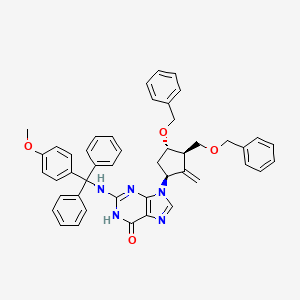
![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
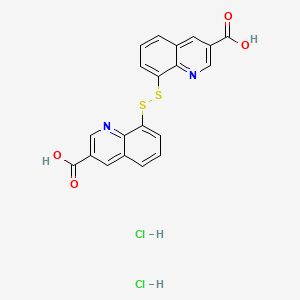
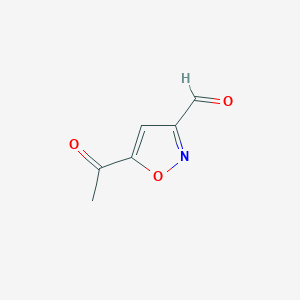
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)


